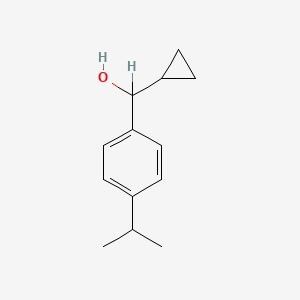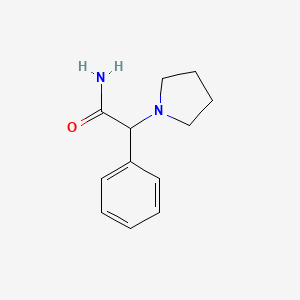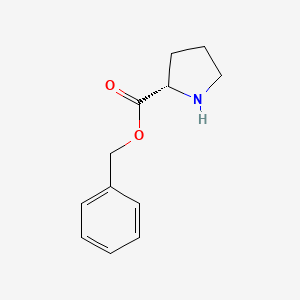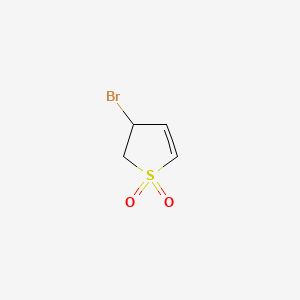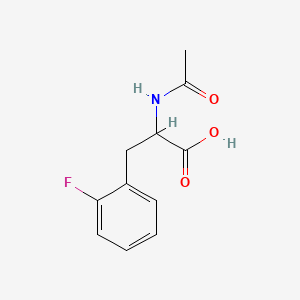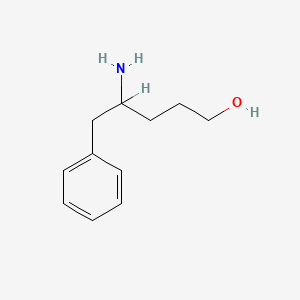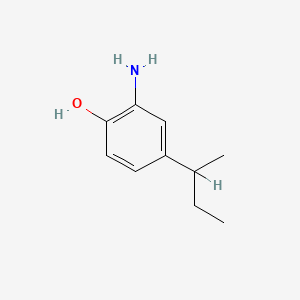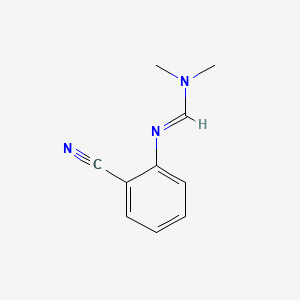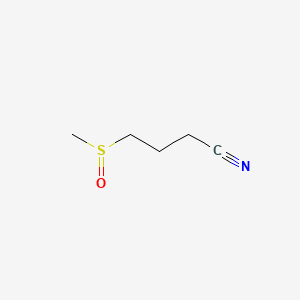
Bis(2-nitrophenyl) diselenide
概要
説明
Synthesis Analysis
The synthesis of complex organic selenides often involves multi-step reactions that aim to introduce the selenium atom into the organic framework in a controlled manner. While direct research on bis(2-nitrophenyl) diselenide synthesis is scarce, related compounds and methodologies provide a foundation for understanding potential synthetic routes. For example, the practical synthesis of related organic compounds highlights the importance of selecting appropriate precursors and reaction conditions to achieve high yields and product purity (Gu et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound is expected to be influenced by the presence of selenium and nitro groups. These functional groups can affect the overall geometry, electronic distribution, and intermolecular interactions of the molecule. Research on similar compounds suggests that X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are valuable tools for elucidating molecular structures (Ara & Walton, 1992).
Chemical Reactions and Properties
This compound's reactivity is likely influenced by both the selenium and nitro functional groups. These groups may undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, depending on the reaction conditions. The study of related selenium compounds and their reactivity provides insights into possible chemical behaviors and applications (Scaltrito et al., 2000).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, are critical for its application and handling. While specific data on this compound are not readily available, the study of similar organic compounds can offer valuable information on how structural features influence physical properties (Bothwell et al., 2003).
Chemical Properties Analysis
Understanding the chemical properties of this compound, including its stability, reactivity towards different reagents, and potential for forming derivatives, is essential for its practical use. Research on the chemical behavior of related selenides suggests that the electron-rich selenium atom can significantly influence the molecule's reactivity and interactions with other chemical species (Lin, 1996).
科学的研究の応用
1. Synthesis of Heterocyclic Compounds
Bis(2-nitrophenyl) diselenide is instrumental in the synthesis of various heterocyclic compounds. For instance, it's reduced by samarium(II) iodide to form active intermediates, which react with α-halocarboxylic derivatives. This leads to the production of 2H-1,4-benzothiazin-3(4H)-ones and 2H-1,4-benzoselenazin-3(4H)-ones, essential in medicinal chemistry and material science (Zhong, Zhang, 2001).
2. Crystal Structure and Vibrational Studies
The crystal structure and vibrational properties of bis(2-aminophenyl) diselenide, a variant of this compound, have been extensively studied. Its structure, determined through X-ray diffraction and vibrational spectroscopy, offers insights into its biological activity against various pathogens. This research is crucial for understanding the compound's properties and potential applications in pharmacology and materials science (Helios et al., 2011).
3. Antimicrobial and Antiviral Properties
Research into this compound derivatives has revealed their potent antimicrobial and antiviral properties. Studies indicate that these compounds are effective against a range of Gram-positive bacteria, some Gram-negative bacteria, fungi, and viruses. This highlights their potential as therapeutic agents in treating various infections (Giurg et al., 2017).
4. Anti-inflammatory Applications
This compound and its variants have been found to possess significant anti-inflammatory properties. They have shown promising results in vitro for anti-inflammatory assays, making them potential candidates for the development of new anti-inflammatory drugs (Shen et al., 2004).
5. Antioxidant Properties
Studies on this compound and related compounds have demonstrated their effectiveness as antioxidants. They mimic the action of glutathione peroxidases, protecting against oxidative stress. This property is critical for potential applications in neuroprotection and the treatment of diseases related to oxidative stress (Wedding et al., 2018).
Safety and Hazards
Safety data for “Bis(2-nitrophenyl) diselenide” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment and ensure adequate ventilation when handling this compound .
将来の方向性
Organoselenium compounds, including diselenides, have attracted attention due to their potential applications in various biological processes . Future research may focus on the synthesis of selenium heterocycles using diorganyl diselenides, as well as the exploration of the diverse binding modes of bis(2/4-pyridyl)diselenide with different metal complexes .
作用機序
Target of Action
Organoselenium compounds, a category to which bis(2-nitrophenyl) diselenide belongs, have been reported to exhibit antimicrobial activity against some bacteria and fungi .
Mode of Action
For instance, they can undergo electrochemically mediated reactions, including selenium catalysis, diselenide coupling, and tandem selenocyclization .
Pharmacokinetics
The pharmacokinetics of organoselenium compounds can vary widely depending on their chemical structure and the biological system in which they are used .
Result of Action
Organoselenium compounds have been reported to exhibit antimicrobial activity and inhibit microbial biofilm formation . These effects suggest that this compound may have similar properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other chemical substances, pH levels, temperature, and the specific biological environment in which it is used .
特性
IUPAC Name |
1-nitro-2-[(2-nitrophenyl)diselanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTPYNJBIHTIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Se][Se]C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188842 | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35350-43-7 | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35350-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035350437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35350-43-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-nitrophenyl) diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Bis(2-nitrophenyl) diselenide?
A1: this compound has the molecular formula C12H8N2O4Se2 and a molecular weight of 406.16 g/mol. []
Q2: How is this compound typically prepared in a laboratory setting?
A2: this compound can be synthesized through several methods:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



